molecular formula C23H18Cl2N2S B2382661 1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 1207004-01-0

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No. B2382661
CAS RN: 1207004-01-0
M. Wt: 425.37
InChI Key: AUYSMDPKBBOKIE-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is a potential drug candidate that has been extensively studied for its various pharmacological properties.

Scientific Research Applications

Ambidentate Properties and Direction of Benzylation

Research on imidazole derivatives, such as the study by Ivanova et al. (2005), explores the ambidentate properties and direction of benzylation in asymmetric substituted imidazoles, highlighting the specific site of reaction through NMR spectroscopy, which can be crucial for understanding the chemical behavior and potential applications of similar compounds (Ivanova, A., Kombarov, R., Davidenko, P. V., & Rodin, O. G., 2005).

Quantum-chemical, IR, NMR, and X-ray Diffraction Studies

Özdemir et al. (2011) conducted comprehensive quantum-chemical, IR, NMR, and X-ray diffraction studies on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, demonstrating the importance of theoretical and experimental analyses in understanding the molecular geometry, vibrational frequencies, and chemical shift values. Such studies offer insights into the properties and applications of imidazole derivatives (Özdemir, N., Eren, B., Dinçer, M., & Bekdemir, Yunus, 2011).

Luminescence Sensing Applications

Shi et al. (2015) reported on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, showcasing their application in luminescence sensing of benzaldehyde derivatives. This indicates the potential of imidazole compounds in developing sensitive materials for detecting organic compounds (Shi, B., Zhong, Yuanhao, Guo, Lili, & Li, Gang, 2015).

Electrochemical Studies and Copolymerization

Soylemez et al. (2015) explored the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, focusing on the optical and electrochromic properties. Such studies suggest the utility of imidazole derivatives in the development of materials with unique electrochemical and optical characteristics (Soylemez, Saniye, Hacioglu, S., Demirci Uzun, Sema, & Toppare, L., 2015).

Synthesis and Biological Activities

Research on imidazole derivatives also extends into the synthesis and evaluation of biological activities. For instance, Streciwilk et al. (2014) studied p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole, revealing their antibacterial and cytotoxic potentials. These findings underscore the potential of imidazole derivatives in medicinal chemistry and pharmacology (Streciwilk, Wojciech, Cassidy, J., Hackenberg, F., Müller‐Bunz, H., Paradisi, F., & Tacke, M., 2014).

properties

IUPAC Name

1-benzyl-2-benzylsulfanyl-5-(3,4-dichlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2S/c24-20-12-11-19(13-21(20)25)22-14-26-23(28-16-18-9-5-2-6-10-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYSMDPKBBOKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole

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